molecular formula C14H22N4O B2645247 N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)isobutyramide CAS No. 1797291-95-2

N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)isobutyramide

Cat. No.: B2645247
CAS No.: 1797291-95-2
M. Wt: 262.357
InChI Key: ZBISLOIOTLOXIU-UHFFFAOYSA-N
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Description

N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)isobutyramide is a synthetic organic compound that features a piperidine and pyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)isobutyramide typically involves the reaction of a piperidine derivative with a pyrimidine derivative under specific conditions. One common method involves the use of a Buchwald-Hartwig amination reaction, where the piperidine derivative is reacted with a pyrimidine chloride in the presence of a palladium catalyst, such as Pd2(dba)3, and a ligand like xantphos, along with a base such as cesium carbonate .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the aforementioned synthetic route. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)isobutyramide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)isobutyramide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)isobutyramide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain kinases or other enzymes involved in disease pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)isobutyramide is unique due to its specific structure, which combines a piperidine ring with a pyrimidine moiety. This structural combination may confer distinct biological activities and chemical reactivity compared to other piperidine derivatives.

Properties

IUPAC Name

2-methyl-N-[(4-piperidin-1-ylpyrimidin-2-yl)methyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O/c1-11(2)14(19)16-10-12-15-7-6-13(17-12)18-8-4-3-5-9-18/h6-7,11H,3-5,8-10H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBISLOIOTLOXIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NCC1=NC=CC(=N1)N2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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